4-(2-Aminophenoxy)phenol
Description
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-(2-aminophenoxy)phenol |
InChI |
InChI=1S/C12H11NO2/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,14H,13H2 |
InChI Key |
PGGSIZQNIKRQFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (–7, 9–10)
- Structure: Contains a phenol ring linked to a triaryl imidazole group, creating an extended π-conjugated system.
- Electronic Properties: HOMO-LUMO Gap: Low energy gap (2.54 eV, calculated via Tauc relation) due to strong π-π* transitions . Dipole Moment: High total dipole moment (theoretical) and charge transfer between aromatic rings, enhancing nonlinear optical (NLO) properties .
- Comparison: The imidazole derivative’s extended conjugation likely results in a smaller band gap compared to 4-(2-Aminophenoxy)phenol, which has a simpler substituent. However, the amino group in this compound may improve solubility and intramolecular charge transfer.
4-Amino-2-chlorophenol (4-A2CP) ()
- Structure: Features -NH₂ and -Cl substituents on the phenol ring.
- Toxicity : Demonstrated nephrotoxicity due to bioactivation pathways involving reactive metabolites .
4-(2-Aminophenoxy)azetidin-2-one ()
- Structure: Combines 2-aminophenoxy with an azetidinone (β-lactam) ring.
- Applications : Used in pharmaceuticals (e.g., antibiotics) and material science due to its rigid, polar structure .
- Comparison: The azetidinone ring introduces steric hindrance and hydrogen-bonding sites, which this compound lacks. This difference may limit the latter’s use in drug design but enhance its suitability for NLO materials.
Characterization Techniques
- Common methods include FTIR, ¹H NMR, UV-Vis spectroscopy, and Z-scan for NLO properties (Table 1).
Nonlinear Optical (NLO) Properties
Key Parameters
- Analysis: The imidazole derivative’s superior NLO performance stems from its extended conjugation and dipolar excited states. This compound may exhibit weaker NLO effects due to its smaller π-system but could offer better processability.
Preparation Methods
Ullmann Coupling with Copper Catalysis
In a method adapted from CN102633662A, 4-hydroxyphenol reacts with 2-nitro-1-bromobenzene under Ullmann conditions. A copper(I) oxide catalyst facilitates the coupling at 130–135°C in a mixed solvent system (N,N-dimethylformamide/toluene), yielding 4-(2-nitrophenoxy)phenol. Critical parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Molar Ratio (Phenol:Aryl Halide) | 1:2.0–2.5 | Prevents oligomerization |
| Temperature | 130–135°C | Accelerates coupling kinetics |
| Solvent System | DMF:Toluene (8:2 v/v) | Enhances solubility of intermediates |
This method achieves >95% conversion, with purity >99.5% after recrystallization.
Nucleophilic Aromatic Substitution
Alternative protocols employ SNAr using activated aryl halides. For example, 2-fluoro-1-nitrobenzene reacts with 4-hydroxyphenol in the presence of potassium carbonate, yielding 4-(2-nitrophenoxy)phenol at 80°C in dimethyl sulfoxide (DMSO). The electron-withdrawing nitro group activates the aryl halide for nucleophilic attack.
Reduction of Nitro to Amino Groups
The nitro intermediate is reduced to the target amine using methods that preserve the ether linkage:
Iron/Ammonium Chloride Reduction
As demonstrated in the synthesis of ethyl-2-(4-aminophenoxy)acetate, Fe powder in aqueous NH4Cl selectively reduces nitro groups without hydrolyzing ester functionalities. Applied to 4-(2-nitrophenoxy)phenol, this method proceeds at 70°C for 4 hours, achieving 92% yield. The reaction mechanism involves single-electron transfer from Fe to the nitro group, forming FeO as a byproduct.
Catalytic Hydrogenation
Palladium-on-carbon (Pd/C) catalyzes hydrogenation of 4-(2-nitrophenoxy)phenol under 3 atm H at 25°C. This method offers milder conditions but requires rigorous exclusion of oxygen to prevent over-reduction. Comparative data:
| Reduction Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Fe/NH4Cl | 92 | 98.5 | 4 hours |
| Pd/C + H | 88 | 99.1 | 6 hours |
One-Pot Tandem Synthesis
Recent advances enable sequential alkylation-reduction in a single reactor. For example, 4-hydroxyphenol, 2-nitro-1-bromobenzene, and Fe/NH4Cl are combined in a polar aprotic solvent. The Cu-catalyzed coupling occurs at 130°C, followed by cooling to 70°C for nitro reduction. This tandem approach reduces purification steps and improves overall yield (87–89%).
Crystallization and Purification
High-purity this compound (>99.5%) is obtained via fractional crystallization from ethanol/water (1:1 v/v). X-ray diffraction studies confirm monoclinic crystal packing (space group P/c), with intermolecular N–H···O hydrogen bonds stabilizing the lattice.
Challenges and Optimization Strategies
-
Byproduct Formation : Oligomerization during alkylation is mitigated by using a 10–15% molar excess of aryl halide.
-
Reduction Selectivity : Fe/NH4Cl avoids over-reduction observed with H/Pd/C, which can degrade the phenoxy linkage.
-
Solvent Choice : DMF enhances reaction rates but complicates product isolation; toluene co-solvents improve phase separation .
Q & A
Basic: What are the standard synthetic routes for 4-(2-Aminophenoxy)phenol, and what key reaction conditions must be controlled?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling between halogenated phenol derivatives and 2-aminophenol. Key considerations include:
- Precursor activation : Use of alkali bases (e.g., K₂CO₃) to deprotonate the hydroxyl group, enhancing nucleophilicity .
- Solvent and temperature : Reactions are performed in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours to ensure completion .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients yields >90% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirms aromatic protons (δ 6.8–7.2 ppm) and amine groups (δ 4.1–5.0 ppm). Coupling constants distinguish para-substitution patterns .
- IR Spectroscopy : Identifies O-H (3350 cm⁻¹) and N-H (3450 cm⁻¹) stretching vibrations .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 216) .
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound?
Answer:
Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and include positive controls .
- Purity differences : Validate compound purity (>95%) via HPLC before biological testing .
- Cellular context : Test across multiple cell lines to assess tissue-specific effects .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What strategies optimize the yield and purity of this compound in multi-step syntheses?
Answer:
- Stepwise monitoring : Use TLC or in-situ NMR to track intermediate formation .
- Catalyst optimization : Employ CuI/ligand systems in Ullmann coupling to reduce side reactions .
- Recrystallization : Purify crude product using ethanol/water mixtures to remove unreacted precursors .
Basic: What are the proposed biological targets and mechanisms of action for this compound?
Answer:
- Enzyme inhibition : Interacts with kinase active sites via hydrogen bonding between the aminophenoxy group and catalytic residues .
- Antioxidant activity : Scavenges reactive oxygen species (ROS) through phenolic hydroxyl groups .
- Receptor modulation : Preliminary data suggest binding to G-protein-coupled receptors (GPCRs) in neuronal studies .
Advanced: How do structural modifications at the amino or phenoxy groups alter reactivity and bioactivity?
Answer:
- Amino group substitution : Replacing -NH₂ with -NMe₂ reduces hydrogen-bonding capacity, decreasing kinase inhibition .
- Phenoxy halogenation : Adding electron-withdrawing groups (e.g., -Cl) enhances electrophilic reactivity in substitution reactions .
- Methoxy derivatives : Improves metabolic stability but reduces solubility in aqueous media .
Basic: What analytical methods quantify this compound in complex mixtures?
Answer:
- HPLC-UV : C18 column with acetonitrile/water mobile phase (detection at 280 nm) .
- LC-MS/MS : Quantifies trace amounts in biological matrices (LOQ: 10 ng/mL) .
- UV-Vis Spectroscopy : Calibration curves at λmax 265 nm for rapid concentration estimation .
Advanced: What computational approaches predict electronic/steric effects on biomolecular interactions?
Answer:
- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict redox activity .
- Molecular docking : Simulates binding poses with protein targets (e.g., PDB: 3ERT) .
- QSAR models : Correlates substituent electronegativity with antimicrobial potency .
Basic: How does pH influence the stability and reactivity of this compound?
Answer:
- Acidic conditions (pH < 3) : Protonation of -NH₂ reduces nucleophilicity, slowing substitution reactions .
- Neutral/basic conditions (pH 7–9) : Enhances deprotonation of phenolic -OH, increasing oxidative stability .
- Degradation pathways : Hydrolysis of the ether bond occurs at pH > 10, forming quinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
